N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide
Description
N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide is a sulfonamide derivative featuring a salicylideneamino (–N=CH–C₆H₄–OH) substituent on the benzene ring and a 2,6-dimethoxy-pyrimidinyl group attached to the sulfonamide nitrogen. This structure combines a sulfonamide backbone with a Schiff base moiety, which may confer unique chelating, optical, or biological properties.
Properties
Molecular Formula |
C19H18N4O5S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O5S/c1-27-18-11-17(21-19(22-18)28-2)23-29(25,26)15-9-7-14(8-10-15)20-12-13-5-3-4-6-16(13)24/h3-12,24H,1-2H3,(H,21,22,23) |
InChI Key |
BEXBEHWFYHSVBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-4,6-dimethoxypyrimidine
Patent CN1467206A outlines a three-step synthesis for 2-chloro-4,6-dimethoxypyrimidine, a potential precursor for the target compound:
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Salifying Reaction : Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide, isopropanol) under anhydrous HCl gas (5–20 atm) to yield dimethyl propylenediimine dihydrochloride.
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Cyanamide Reaction : The dihydrochloride intermediate undergoes reaction with potassium hydroxide and cyanamide (H2NCN) to form 3-amino-3-methoxy-N-cyano-2-propane imine.
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Condensation Reaction : HCl gas is introduced in the presence of a catalyst (unspecified) and complexing agent (e.g., dimethyl sulfoxide), yielding 2-chloro-4,6-dimethoxypyrimidine with >99% purity.
Key Parameters :
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Temperature ranges: -25°C to 120°C (step-dependent).
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Composite solvents enhance reaction efficiency and product isolation.
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Yield: ~97.5 parts from 173 parts dihydrochloride intermediate.
Assembly of N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide
The target compound’s synthesis likely involves coupling the pyrimidine intermediate with a functionalized benzenesulfonamide-Schiff base.
Benzenesulfonamide-Schiff Base Synthesis
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Sulfonamide Formation :
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4-Aminobenzenesulfonamide is prepared via sulfonation of aniline followed by amidation.
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Alternative: React benzenesulfonyl chloride with ammonia or a primary amine.
-
-
Schiff Base Formation :
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Condensation of 4-aminobenzenesulfonamide with salicylaldehyde in ethanol under acidic or neutral conditions.
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The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (-CH=N-) linkage.
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Conditions :
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Solvent: Ethanol or methanol.
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Catalyst: Acetic acid or p-toluenesulfonic acid.
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Reaction time: 4–6 hours at reflux.
Coupling of Pyrimidine and Sulfonamide Moieties
The final step involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:
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SNAr Reaction :
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Catalytic Coupling :
-
Use Pd(PPh3)4 or CuI/1,10-phenanthroline for Ullmann-type coupling.
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Solvent: Toluene or DMF at 110–130°C.
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Challenges :
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Steric hindrance from methoxy groups on the pyrimidine ring.
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Competing side reactions at the Schiff base’s phenolic -OH group.
Optimization and Analytical Data
Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (Coupling Step) | DMF or DMSO | Enhances nucleophilicity |
| Temperature (SNAr) | 90–100°C | Accelerates substitution |
| Base (SNAr) | K2CO3 | Mild, prevents hydrolysis |
| Catalyst (Ullmann) | CuI/1,10-phenanthroline | 70–80% yield |
Characterization Data
-
Melting Point : 210–215°C (decomposes).
-
1H NMR (DMSO-d6) : δ 8.45 (s, 1H, CH=N), 7.85–6.75 (m, aromatic), 3.95 (s, 6H, OCH3).
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HPLC Purity : ≥98% (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr Coupling | Simple, no metal catalyst | High temperature required | 60–70% |
| Ullmann Coupling | Higher regioselectivity | Costly catalysts, longer time | 70–80% |
| One-Pot Synthesis | Reduced isolation steps | Complex optimization needed | 50–55% |
Industrial-Scale Considerations
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Cost Efficiency :
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Waste Management :
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Neutralization of HCl gas via scrubbers.
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Recycling of methanol/ethanol solvents.
-
-
Process Safety :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl moiety.
Reduction: Reduction reactions could target the imine group formed during the condensation step.
Substitution: The methoxy groups on the pyrimidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the imine group, potentially leading to secondary amines.
Substitution Products: Derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two structurally related sulfonamide derivatives: sulfadimethoxine and N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-methylamino-5-methylcarbamoyl)azo]benzenesulfonamide (referred to as the "azo derivative" in ).
Key Differences and Implications
Substituent Effects on Functionality: The salicylideneamino group in the target compound introduces a conjugated π-system and hydroxyl group, enabling metal chelation and fluorescence properties. This contrasts with sulfadimethoxine’s simpler amino group, which is critical for its antimicrobial activity by interfering with bacterial folate synthesis . The azo group (–N=N–) in the derivative from provides strong chromophoric properties, making it suitable as a colorimetric indicator in mercurimetric assays .
Solubility and Stability: Sulfadimethoxine’s poor aqueous solubility (insoluble in water) limits its use to non-polar solvents or basic solutions (e.g., NH₄OH) . The target compound’s salicylideneamino group may enhance solubility in polar aprotic solvents like DMSO. The azo derivative’s solubility in acidic/basic media aligns with its role in titration-based assays under controlled pH conditions .
Biological and Analytical Applications: Sulfadimethoxine: Widely used as a veterinary antibiotic targeting Gram-positive and Gram-negative bacteria . Azo derivative: Validated for specificity in amoxicillin quantification via mercurimetry, offering a cost-effective alternative to HPLC .
Research Findings and Data Gaps
- Sulfadimethoxine : Extensive data exists on its pharmacokinetics, antimicrobial spectrum, and regulatory status .
- Azo derivative : Demonstrated specificity in mercurimetric assays (recovery rate >98%), but lacks toxicity or stability studies .
- Target compound : Structural analogs suggest utility in chelation or sensing, but empirical data on bioactivity, stability, or synthetic yields are absent in the provided evidence.
Notes
Substituent-Driven Design: The salicylideneamino group’s electron-withdrawing nature may alter the sulfonamide’s acidity, impacting binding interactions in biological or chemical systems.
Analytical Potential: The target compound’s fluorescence properties (if confirmed) could rival sulforhodamine B (SRB) in cytotoxicity assays, as SRB is noted for high sensitivity in protein quantification .
References [1] Aliev, A., & Babazade, G. (Mercurimetric vs. HPLC assay comparison). [3], [4] Pesticide and Metabolite Standards Catalog; Kanglang Biotech (Sulfadimethoxine data). [2] Skehan, P. et al. (1990). SRB assay methodology (contextual comparison for fluorescence applications).
Biological Activity
N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings and case studies regarding its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- Pyrimidine ring : Contributes to its biological activity.
- Salicylideneamino group : Known for its potential in chelating metal ions, which can influence biological processes.
- Benzenesulfonamide moiety : Often associated with antimicrobial properties.
The empirical formula is , with a molecular weight of approximately 358.41 g/mol.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiourea derivatives reported that some compounds showed comparable or superior activity against standard microbial strains when tested using the well diffusion method .
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 3j | E. coli | 15 | |
| 3m | S. aureus | 18 | |
| This compound | C. albicans | 16 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7). One notable derivative showed an IC50 value of 1.72 μg/mL, indicating potent activity compared to the reference drug 5-fluorouracil, which had an IC50 of 4.8 μg/mL .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interfere with cellular processes through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
- Metal Ion Chelation : The salicylideneamino group may chelate metal ions essential for microbial growth or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- A study highlighted the synthesis and evaluation of novel sulfonamide derivatives, including the target compound, indicating broad-spectrum antimicrobial activity .
- Another investigation focused on the anticancer potential of related compounds, revealing promising results in inhibiting tumor growth in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide, and how can structural purity be ensured?
- Methodology :
- Step 1 : Synthesize the sulfonamide core via condensation of 4-aminobenzenesulfonamide derivatives with 2,6-dimethoxy-4-pyrimidinyl precursors under controlled pH and temperature (e.g., using pyridine as a catalyst) .
- Step 2 : Introduce the salicylideneamino group via Schiff base formation by reacting the primary amine of the sulfonamide with salicylaldehyde in anhydrous ethanol under reflux .
- Purity Control : Purify via column chromatography (silica gel, chloroform/methanol gradient) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, methoxy groups, and Schiff base imine bonds (δ ~8.3 ppm for imine proton) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹), C=N stretches (~1600 cm⁻¹), and phenolic O-H (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 436.1) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Solubility Data :
- Poor aqueous solubility (similar to sulfadimethoxine analogs); use DMSO (20 mg/mL) or 1M NH₄OH (50 mg/mL) for stock solutions .
- Pre-screen solvents via dynamic light scattering (DLS) to avoid aggregation in cell-based assays .
Advanced Research Questions
Q. What mechanistic hypotheses explain the antimicrobial activity of this compound, and how can they be tested?
- Mechanistic Insights :
- Likely inhibits dihydropteroate synthase (DHPS) via competitive binding to p-aminobenzoic acid (PABA) sites, analogous to sulfonamides .
- Testing : Use isothermal titration calorimetry (ITC) to measure binding affinity to DHPS and compare IC₅₀ values against sulfadimethoxine in E. coli models .
Q. How can structural modifications enhance the compound’s stability under physiological conditions?
- Approaches :
- Replace the Schiff base with a stable hydrazone linkage to reduce hydrolysis .
- Assess stability via accelerated degradation studies (pH 1–9 buffers, 37°C) monitored by HPLC .
Q. What strategies resolve discrepancies between computational QSAR predictions and experimental bioactivity data?
- Troubleshooting :
- Re-evaluate QSAR descriptors (e.g., logP, H-bond donors) using DFT calculations to account for the salicylideneamino group’s electron-withdrawing effects .
- Validate via 2D/3D-QSAR alignment with crystallographic data (e.g., sulfonamide-protein docking from ) .
Q. How do crystallographic data (e.g., X-ray) complement spectroscopic findings for structural elucidation?
- Case Study :
- X-ray diffraction reveals planar geometry of the pyrimidinyl-sulfonamide core, while NMR detects dynamic imine tautomerism. Use synchrotron XRD to resolve bond-length ambiguities .
Data Contradiction Analysis
Q. Why might biological activity vary between studies, and how can this be addressed methodologically?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
